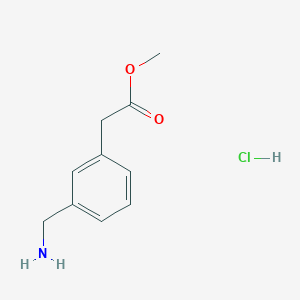
Methyl-2-(3-(Aminomethyl)phenyl)acetat-Hydrochlorid
Übersicht
Beschreibung
Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride: is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with an aminomethyl group
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Wirkmechanismus
Target of Action
It is structurally similar to other compounds that have been shown to interact withCarboxypeptidase B , an enzyme involved in protein degradation.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme through anucleophilic attack . This involves the nitrogen atom in the compound acting as a nucleophile, reacting with the carbonyl carbon of the target molecule .
Biochemical Pathways
Given its potential interaction with carboxypeptidase b, it may influenceprotein degradation pathways . The downstream effects of this interaction could include alterations in protein turnover and cellular signaling.
Result of Action
If it does interact with carboxypeptidase b, it could potentially influenceprotein degradation and cellular signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride typically begins with commercially available starting materials such as methyl 2-bromoacetate and 3-(aminomethyl)phenylboronic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically conducted under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.
Industrial Production Methods: The industrial production of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and improving the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-(aminomethyl)phenyl)-acetate hydrochloride: Similar structure but with the aminomethyl group at the para position.
Ethyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness:
Positional Isomerism: The position of the aminomethyl group on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
Ester Group Variation: The nature of the ester group (methyl vs. ethyl) can affect the compound’s physical properties and reactivity.
Eigenschaften
IUPAC Name |
methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-3-2-4-9(5-8)7-11;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHVOECKJGGQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611193 | |
| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197792-60-2 | |
| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

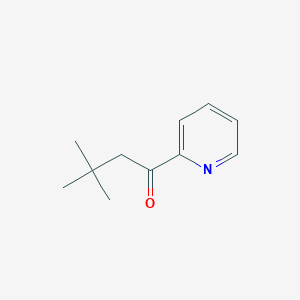


![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)

![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)
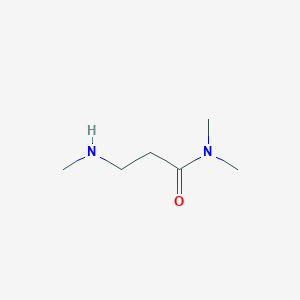
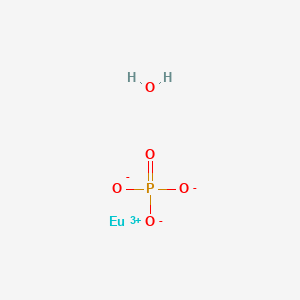

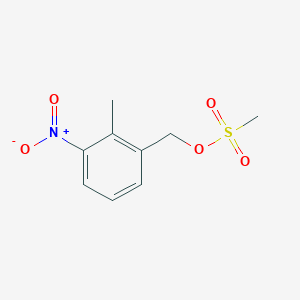

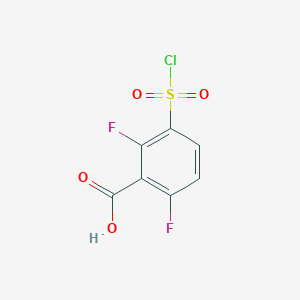
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)
